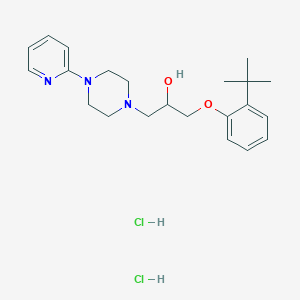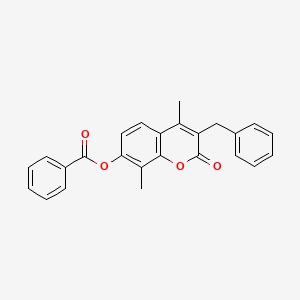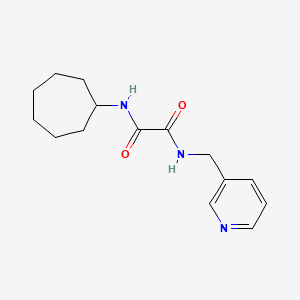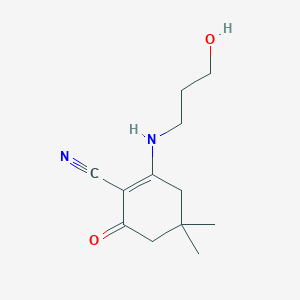
1-(2-Tert-butylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Tert-butylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride is a complex organic compound that features a combination of phenoxy, piperazine, and pyridine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Tert-butylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-tert-butylphenol with an appropriate halogenating agent to form 2-tert-butylphenoxy halide.
Piperazine Coupling: The phenoxy intermediate is then reacted with 4-pyridin-2-ylpiperazine under basic conditions to form the desired piperazine derivative.
Propanol Addition: The final step involves the addition of a propanol moiety to the piperazine derivative, followed by conversion to the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Tert-butylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The phenoxy and piperazine moieties can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic oxides, while substitution reactions may introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Tert-butylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride involves its interaction with specific molecular targets and pathways. This may include binding to receptors, modulation of enzyme activity, and alteration of cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Tert-butylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol
- 1-(2-Tert-butylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;monohydrochloride
Uniqueness
1-(2-Tert-butylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its dihydrochloride form may also influence its solubility, stability, and bioavailability compared to other similar compounds.
Propiedades
IUPAC Name |
1-(2-tert-butylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2.2ClH/c1-22(2,3)19-8-4-5-9-20(19)27-17-18(26)16-24-12-14-25(15-13-24)21-10-6-7-11-23-21;;/h4-11,18,26H,12-17H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRFRPNMAKLXBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=CC=N3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]ethane-1,2-diamine](/img/structure/B5170237.png)
![Propyl 2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)butanoate](/img/structure/B5170245.png)
![N-(2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium-7-yl)acetamide;perchlorate](/img/structure/B5170248.png)
![N-[1-[(allylamino)carbonyl]-2-(4-isopropylphenyl)vinyl]benzamide](/img/structure/B5170249.png)

![3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[3-(methylthio)propyl]benzamide](/img/structure/B5170264.png)
![N-[[1-[2-(2-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N,2,3-trimethylquinoxaline-6-carboxamide](/img/structure/B5170269.png)

![N-[4-(2,4-dimethylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B5170291.png)

![N,N-diethyl-2-[(13-ethyl-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)oxy]ethanamine](/img/structure/B5170302.png)
![N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-naphthalen-1-ylmethanimine;hydrochloride](/img/structure/B5170306.png)
![4-[4-(3-methoxyphenoxy)butoxy]-1,2-dimethylbenzene](/img/structure/B5170310.png)
![3-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5170328.png)
